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Compound of Interest

Compound Name: N-sec-Butylacetamide

CAS No.: 1189-05-5

Cat. No.: B072598 Get Quote

Executive Summary
N-sec-Butylacetamide (CAS: 1189-05-5) is a secondary amide featuring a chiral center at the

C2 position of the butyl chain. Structurally positioned between the linear N-butylacetamide and

the sterically hindered N-tert-butylacetamide, it serves as a critical model for studying steric

effects on amide bond rotation and as a scaffold in the synthesis of bioactive compounds.

This guide details three distinct synthetic pathways: classical acylation, the atom-economical

Ritter reaction, and a high-value chemoenzymatic protocol for obtaining enantiopure

isotopomers.

Key Chemical Data
Property Value Note

Formula C₆H₁₃NO

MW 115.17 g/mol

Structure CH₃CONHCH(CH₃)CH₂CH₃
Chiral center at C2 of butyl

group

Physical State Solid/Low-melting solid MP ~112–114 °C (racemic)

Solubility High Soluble in EtOH, DCM, Water
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Synthesis Protocols
Protocol A: Classical Acylation (High-Yield Standard)
Principle: Nucleophilic acyl substitution of sec-butylamine with acetic anhydride. This method is

preferred for small-scale library synthesis due to its operational simplicity and high yield

(>95%).

Reagents:

sec-Butylamine (1.0 equiv)[1]

Acetic Anhydride (1.1 equiv)

Triethylamine (1.2 equiv)

DCM (Dichloromethane) (Solvent, 5 mL/mmol)

Step-by-Step Procedure:

Setup: Charge a round-bottom flask with sec-butylamine and triethylamine in dry DCM under

N₂ atmosphere. Cool to 0 °C.

Addition: Add acetic anhydride dropwise via syringe over 15 minutes. The reaction is

exothermic; maintain internal temperature <10 °C.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor

by TLC (EtOAc/Hexane 1:1) or GC-MS.[1]

Workup:

Wash organic layer with 1M HCl (2x) to remove unreacted amine.

Wash with sat.[1] NaHCO₃ (2x) to remove acetic acid byproduct.

Wash with brine, dry over MgSO₄, and concentrate in vacuo.

Purification: Recrystallization from hexane/ethyl acetate if necessary, though the crude is

often sufficiently pure (>98%).
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Protocol B: The Ritter Reaction (Atom Economy Focus)
Principle: Acid-catalyzed alkylation of acetonitrile with 2-butanol via a carbocation intermediate.

This method avoids the use of amine precursors and is scalable for industrial applications.

Mechanism: The reaction proceeds via the generation of a secondary carbocation from 2-

butanol, which is intercepted by the nitrile lone pair.
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Figure 1: Mechanistic pathway of the Ritter Reaction converting 2-butanol to N-sec-
butylacetamide.

Reagents:

2-Butanol (1.0 equiv)

Acetonitrile (5.0 equiv, acts as solvent)

Sulfuric Acid (conc., 1.5 equiv) or Bismuth Triflate (catalytic, 5 mol% for milder conditions)

Procedure (H₂SO₄ Method):

Mixing: Dissolve 2-butanol in acetonitrile in a flask equipped with a reflux condenser.

Acid Addition: Add H₂SO₄ dropwise at 0 °C. Caution: Highly Exothermic.

Heating: Heat the mixture to 60 °C for 3–4 hours. Secondary alcohols react slower than

tertiary ones (like t-butanol), requiring thermal energy to drive the carbocation formation.

Quench: Pour the reaction mixture onto crushed ice/water.
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Neutralization: Adjust pH to ~8 using aqueous NaOH.

Extraction: Extract with DCM (3x), dry, and concentrate.

Advanced Protocol: Chemoenzymatic Kinetic
Resolution
Context:N-sec-Butylacetamide contains a chiral center. For drug development applications,

enantiopurity is often required.[2][3][4] This protocol uses Candida antarctica Lipase B (CAL-B)

to selectively acylate one enantiomer of the amine, producing enantiopure amide.

Workflow Logic: CAL-B shows high selectivity (E > 100) for the (R)-enantiomer of secondary

amines when using ethyl acetate as the acyl donor.
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Figure 2: Kinetic resolution workflow for isolating (R)-N-sec-butylacetamide.

Procedure:

Reaction: Suspend rac-sec-butylamine (10 mmol) and Novozym 435 (200 mg) in dry ethyl

acetate (20 mL).

Incubation: Shake at 200 rpm, 30 °C for 24 hours.

Filtration: Filter off the immobilized enzyme (can be recycled).

Separation:

Wash the filtrate with 1M HCl. The unreacted (S)-amine will protonate and move to the

aqueous layer.

The organic layer contains the (R)-N-sec-butylacetamide.

Recovery: Evaporate the organic layer to obtain the chiral amide. Basify the aqueous layer

and extract to recover (S)-amine.

Characterization & Physical Properties
NMR Spectroscopy (Rotamers)
Unlike symmetrical amides, N-sec-butylacetamide exhibits complex NMR behavior due to

cis/trans isomerization around the C–N bond.

Trans isomer (major): The bulky sec-butyl group is anti to the carbonyl oxygen to minimize

steric clash.

Cis isomer (minor): Detectable at low temperatures or in specific solvents.

Diagnostic Signal: The N–H proton typically appears as a broad singlet around

5.5–6.5 ppm (CDCl₃), shifting downfield with concentration due to hydrogen bonding.
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Comparative Sterics
Compound Steric Bulk

Rotational Barrier
(kcal/mol)

Primary Use

N-Butylacetamide Low ~16–17 Solvent, Surfactant

N-sec-Butylacetamide Medium ~17–18 Chiral Scaffold, Model

N-tert-Butylacetamide High >18
Steric Shielding, Ritter

Std.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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